4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate is a chemical compound with the molecular formula C22H16N2O4 and a molecular weight of 372.4 g/mol. This compound is known for its unique structure, which includes a benzoxazole moiety linked to a phenyl carbamoyl group and an acetate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the benzoxazole intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to form the carbamoyl linkage. Finally, the phenyl acetate group is introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate can be compared with other similar compounds, such as:
- 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl benzoate
- 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl methacrylate These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. The unique combination of the benzoxazole moiety and the phenyl acetate group in this compound makes it distinct in its reactivity and potential applications .
Properties
CAS No. |
5770-23-0 |
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Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H16N2O4/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26) |
InChI Key |
DCXBWVDZBXMWCN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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